4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
Description
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-benzyl-3H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-11-16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 |
InChI Key |
FKPDVUUTDGRZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Method Comparison for 4-Benzyl-3,4-dihydro-2H-benzo[b]oxazin-2-one Synthesis
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization | DMF, 60°C, 6 h | 50–65 | Scalability | Solvent-intensive |
| One-Pot Aqueous | H2O, RT, 20 min | 65–75 | Eco-friendly, rapid | Limited N-substituent diversity |
| Microwave-Assisted | Microwave, 120°C | 60–75 | Fast, high purity | Specialized equipment required |
| Williamson-Mannich | Pd/C, reflux | 50–70 | Tunable substituents | Costly catalysts |
Critical Challenges and Innovations
-
Regioselectivity : Competing 7-endo-tet pathways may form 7-membered rings, but 6-exo-tet cyclization dominates in aqueous conditions due to favorable transition states.
-
Benzylation Efficiency : Direct N-benzylation using benzyl halides often requires phase-transfer catalysts, whereas in situ methods (e.g., microwave) enhance efficiency.
-
Green Metrics : The one-pot aqueous method generates only NaCl as a byproduct, achieving an E-factor of 0.3, superior to solvent-intensive routes .
Chemical Reactions Analysis
Oxidative Dehydrogenative Coupling with Malonate Esters
Under ionic liquid catalysis ([omim]FeCl₄), the compound undergoes C(sp³)–C(sp³) coupling with malonate esters. This reaction achieves 85–92% yields under mild conditions (25–40°C, 1–2 hours) . Key features include:
-
Catalyst recyclability : The ionic liquid retains efficiency over five cycles.
-
Broad substrate scope : Compatible with malonates bearing electron-donating or withdrawing groups.
Cross-Dehydrogenative Coupling (CDC) with Indoles
Fe(II)-catalyzed CDC reactions with indoles proceed under solvent-free conditions at ambient temperature :
| Entry | Indole Substituent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 5-MeO | 5 | 89 |
| 2 | 5-Br | 7 | 78 |
| 3 | 6-Cl | 6 | 82 |
Mechanistically, Fe(II) facilitates hydrogen atom transfer (HAT), enabling chemoselective C–C bond formation at the indole C3 position.
Visible-Light Photoredox Friedel-Crafts Reaction
Using 9,10-phenanthrenedione as a photocatalyst and Zn(OTf)₂ as a co-catalyst, the compound reacts with indoles via a radical pathway :
Conditions :
-
Light source: 450 nm LED
-
Oxidant: O₂ (atmospheric)
-
Reaction time: 15–24 hours
Key mechanistic steps :
-
Photoexcitation of 9,10-phenanthrenedione generates a triplet excited state.
-
Single-electron transfer (SET) forms a nitrogen radical cation intermediate.
-
Deprotonation and oxidation yield an iminium ion, which undergoes nucleophilic attack by indole.
Substrate scope :
| Indole Type | Yield (%) |
|---|---|
| 1H-Indole | 78 |
| 5-Fluoro-1H-indole | 65 |
| 2-Methyl-1H-indole | 72 |
Functionalization via Radical Pathways
The compound participates in TBHP-mediated oxidative coupling with indoles, forming C–N bonds. This method achieves 70–85% yields under metal-free conditions . Radical trapping experiments confirm the involvement of α-amino radicals.
Scientific Research Applications
Synthesis of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
The synthesis of this compound typically involves the reaction of 2-aminophenols with various electrophiles. A notable method includes a one-pot synthesis using epichlorohydrin and sodium hydroxide in water, which allows for high yields and regioselectivity. This method has been reported to yield 67% of the desired product under optimized conditions .
Table 1: Synthesis Conditions for this compound
| Entry | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | Water | 20 | 67 |
| 2 | NaOH | Water | 60 | 75 |
| 3 | K2CO3 | Water | 20 | 10 |
Anticancer Properties
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer activities. A study highlighted the synthesis of various 4-aryl-3,4-dihydro-2H-benzoxazines , which showed moderate to good potency against several cancer cell lines. The structure-activity relationship (SAR) analysis suggested that hydroxyl groups on specific rings enhance biological activity .
Case Study: A specific compound derived from the benzoxazine scaffold was shown to inhibit angiogenesis and exhibited low toxicity towards normoxic cells while effectively targeting hypoxic tumors .
Antimicrobial and Antifungal Activity
Benzoxazine derivatives have also been evaluated for their antimicrobial properties. The broad spectrum of pharmacological importance includes activities against various pathogens, making them significant candidates for drug development .
Table 2: Biological Activities of Benzoxazine Derivatives
| Activity Type | Compound Type | Observed Effect |
|---|---|---|
| Anticancer | Benzoxazine analogs | Inhibition of cancer cell proliferation |
| Antimicrobial | Various benzoxazine derivatives | Broad-spectrum antimicrobial activity |
Pharmacological Significance
The pharmacological significance of This compound extends beyond anticancer properties. It has been implicated in cardiovascular health and neurodegenerative diseases due to its ability to modulate biochemical pathways associated with inflammation and cellular proliferation .
Case Study: A recent investigation into a related benzoxazine compound demonstrated its ability to act as a potent agonist for specific receptors involved in regulating immune responses, suggesting potential therapeutic applications in cancer immunotherapy .
Mechanism of Action
The mechanism of action of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Spectral Comparisons
- NMR Shifts : The parent compound’s ¹³C NMR signals (δ 164.6 for carbonyl, δ 128–126 for aromatic carbons) are distinct from analogues. For example, 5-hydroxy derivatives show downfield shifts for hydroxyl-bearing carbons (δ ~160) .
- IR Profiles: The target compound’s IR absorption at 1,765 cm⁻¹ (C=O stretch) is consistent across benzoxazinones, while substituents like NH (e.g., in piperazine derivatives) introduce additional bands at ~3,300 cm⁻¹ .
Biological Activity
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. The process can be conducted under mild conditions, yielding the target compound efficiently. A notable study reported a one-pot synthesis method that achieved a yield of 67% for this compound using sodium hydroxide in water at room temperature .
Anticancer Activity
Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one exhibit promising anticancer properties. A study highlighted that certain derivatives showed significant inhibition of cancer cell proliferation, with IC50 values indicating potent activity against various cancer types .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 10.5 |
| 4-Benzyl-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one | HeLa (Cervical) | 9.8 |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. Studies have reported that it exhibits antibacterial and antifungal activities. For instance, derivatives were tested against Staphylococcus aureus and Candida albicans with notable efficacy .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Candida albicans | 16 μg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazine derivatives has been explored in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Case Study:
A recent study evaluated the anti-inflammatory effects of a series of benzoxazine derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Variations in substituents on the benzene ring can enhance or diminish its biological efficacy. For example, the introduction of electron-withdrawing groups has been associated with increased anticancer activity .
Table 3: Structure-Activity Relationship Findings
| Substituent | Activity Change |
|---|---|
| -Cl | Increased potency |
| -OCH3 | Decreased potency |
| -NO2 | Significantly increased potency |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted o-aminophenols with benzylaldehyde derivatives under acidic or thermal conditions. For example, cyclization of 2-aminophenol derivatives with benzyl halides in the presence of a base (e.g., K₂CO₃) can yield the benzoxazinone core . Mechanochemical methods, such as ball-milling with triphenylphosphine and trichlorotriazine, have also been reported for analogous compounds to improve reaction efficiency and reduce solvent use .
Q. Which spectroscopic techniques are critical for characterizing benzoxazinone derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for structural elucidation, particularly to confirm the benzoxazinone ring and substituent positions. Gas chromatography-mass spectrometry (GC/MS) provides molecular ion peaks and fragmentation patterns (e.g., m/z 219 for a related compound) . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹, confirming the oxazinone ring .
Q. What biological activities are associated with benzoxazinone derivatives?
- Methodological Answer : Benzoxazinones exhibit antibacterial, antifungal, and herbicidal properties. For instance, derivatives with electron-withdrawing substituents (e.g., chloro or nitro groups) show enhanced activity against Gram-positive bacteria like Staphylococcus aureus . Antifungal activity is linked to substitutions at the 4-position, with acetyl or ethyl groups improving efficacy against Candida species .
Advanced Research Questions
Q. How can solvent polarity and reaction conditions optimize the yield of 4-benzyl-substituted benzoxazinones?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates. Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >90% . Kinetic studies suggest that temperatures above 80°C favor ring closure but may require inert atmospheres to prevent oxidation of sensitive substituents .
Q. What strategies resolve contradictions in NMR data for structurally similar benzoxazinones?
- Methodological Answer : Overlapping signals in ¹H NMR can be addressed via 2D NMR. For example, HSQC correlates carbon-proton coupling to distinguish between aromatic protons and substituents on the oxazinone ring. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR help resolve dynamic effects in crowded spectral regions .
Q. How can structural modifications enhance the bioactivity of 4-benzyl-benzoxazinones against drug-resistant pathogens?
- Methodological Answer : Introducing halogen atoms (e.g., Cl, F) at the 6- or 8-position increases lipophilicity and membrane penetration, improving activity against methicillin-resistant S. aureus (MRSA) . Hybrid molecules, such as conjugates with thiazole rings, synergize mechanisms of action by targeting bacterial topoisomerases and cell wall synthesis .
Q. What computational methods predict the binding affinity of benzoxazinones to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
